4,6-Dimethyl-2-thioxonicotinonitrile
Description
4,6-Dimethyl-2-thioxonicotinonitrile is a heterocyclic nitrile derivative characterized by a pyridine core substituted with methyl groups at positions 4 and 6 and a thioxo (C=S) group at position 2.
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3 |
InChI Key |
XIAFDOSWZCRUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)C1C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dimethyl-2-thioxonicotinonitrile typically involves the condensation of acetaldehyde with cyanothioacetamide and 1-(prop-1-en-2-yl)pyrrolidine. This reaction yields 4,6-dimethyl-2-thioxo-1,2-dihydronicotinonitrile, which can be further alkylated with α-haloketones to produce substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles and thieno[2,3-b]pyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4,6-Dimethyl-2-thioxonicotinonitrile undergoes various chemical reactions, including:
Substitution: Alkylation reactions with α-haloketones yield substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles.
Reduction: While specific reduction reactions are less documented, the presence of the thioxo group suggests potential for reduction under appropriate conditions.
Common reagents used in these reactions include potassium ferricyanide for oxidation and α-haloketones for alkylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-thioxonicotinonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-thioxonicotinonitrile involves its interaction with molecular targets through its thioxo and nitrile groups. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4,6-Dimethyl-2-(alkylthio)nicotinonitrile Derivatives
- Example: 2-(Benzylthio)-4,6-dimethylnicotinonitrile (Compound 3d, ) Structure: Features a benzylthio (-S-CH2C6H5) group at position 2 instead of thioxo. Synthesis: Synthesized via alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine using benzyl chloride under phase-transfer catalysis (55% yield, m.p. 87–89°C) .
B. 2-Methoxy-4,6-diphenylnicotinonitrile ()
- Structure : Methoxy (-OCH3) group at position 2 and phenyl groups at positions 4 and 4.
- Properties : Crystallographic studies confirm planar geometry with strong hydrogen bonding via the nitrile group. ADMET simulations suggest moderate metabolic stability .
- Contrast : The methoxy group reduces electrophilicity compared to thioxo, impacting reactivity in nucleophilic substitution reactions.
C. 5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile ()
- Structure : Mercapto (-SH) group at position 2 and a benzyl group at position 3.
Physicochemical Properties
| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Predicted pKa | Key Functional Groups |
|---|---|---|---|---|---|
| 4,6-Dimethyl-2-thioxonicotinonitrile | 2-C=S, 4/6-CH3 | Data Unavailable | N/A | N/A | Thioxo, Nitrile |
| 2-(Benzylthio)-4,6-dimethylnicotinonitrile | 2-S-CH2C6H5, 4/6-CH3 | 87–89 | 55 | N/A | Alkylthio, Nitrile |
| 2-Methoxy-4,6-diphenylnicotinonitrile | 2-OCH3, 4/6-C6H5 | N/A | N/A | N/A | Methoxy, Nitrile |
| 5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile | 2-SH, 5-CH2C6H5, 4/6-CH3 | N/A | N/A | 7.82 | Mercapto, Nitrile |
Note: Data gaps reflect absent evidence for the target compound.
Key Takeaways
Structural Impact: The thioxo group in 4,6-Dimethyl-2-thioxonicotinonitrile likely confers higher electrophilicity compared to alkylthio or methoxy analogs, influencing both synthetic reactivity and biological interactions.
Synthetic Flexibility : Alkylthio derivatives are more straightforward to functionalize via alkylation, whereas thioxo groups may require specialized oxidation or cyclization steps.
Biological Relevance : Thioxo derivatives are promising for targeting thiol-dependent enzymes, whereas methoxy and alkylthio analogs excel in stability and lipophilicity.
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